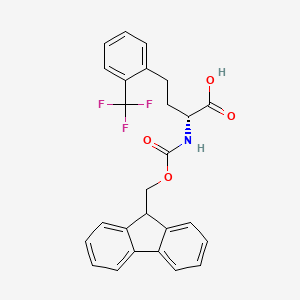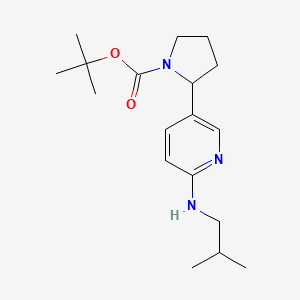![molecular formula C15H13BrN2O2 B11822975 4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11822975.png)
4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid is a chemical compound with the molecular formula C15H13BrN2O2 and a molecular weight of 333.18 g/mol . It is characterized by the presence of a bromophenyl group and a benzoic acid moiety, making it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-carboxybenzaldehyde under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The hydrazone moiety can participate in condensation reactions with aldehydes or ketones to form new hydrazone derivatives.
Scientific Research Applications
4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with cellular proteins and enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid can be compared with other similar compounds, such as:
4-{2-[1-(2-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid: Similar structure but with a bromine atom in a different position.
4-{2-[1-(4-Chlorophenyl)ethylidene]hydrazin-1-yl}benzoic acid: Similar structure with a chlorine atom instead of bromine.
4-{2-[1-(4-Methylphenyl)ethylidene]hydrazin-1-yl}benzoic acid: Similar structure with a methyl group instead of bromine.
These comparisons highlight the unique properties of this compound, particularly its bromine atom, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C15H13BrN2O2 |
|---|---|
Molecular Weight |
333.18 g/mol |
IUPAC Name |
4-[2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(11-2-6-13(16)7-3-11)17-18-14-8-4-12(5-9-14)15(19)20/h2-9,18H,1H3,(H,19,20) |
InChI Key |
KIDMHWNTSMNJAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)C(=O)O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B11822918.png)


![2-(1H-1,3-benzodiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B11822939.png)
![(5S)-5-benzyl-2-(2,4,6-trimethylphenyl)-3,5,6,8-tetrahydro-1H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B11822940.png)




![2-{[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B11822971.png)
![6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822972.png)
